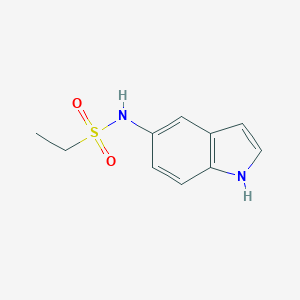

N-(Pyridin-4-YL)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

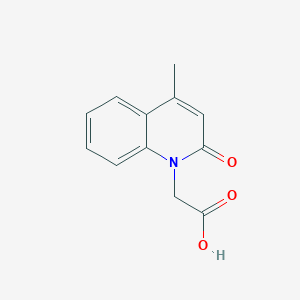

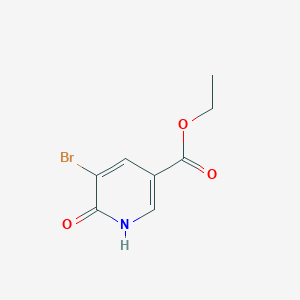

“N-(Pyridin-4-YL)piperidine-4-carboxamide” is a biochemical used for proteomics research . It is also known as “N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride” with a molecular weight of 278.18 .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Another synthesis method involves the reaction of nicotinoyl chloride and 4-aminopyridine .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis

The chemical reactions of “this compound” and its derivatives involve various processes such as gene activation, gene transcription, mutagenesis, carcinogenesis, etc . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .Physical And Chemical Properties Analysis

The product obtained from the synthesis of similar compounds was described as pale yellow in color . The 1H-NMR and 13C NMR spectra were provided in the referenced paper .Wissenschaftliche Forschungsanwendungen

N-(Pyridin-4-YL)piperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

The exact mechanism of action of N-(Pyridin-4-YL)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, leading to its potential therapeutic effects in psychiatric and neurological disorders.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(Pyridin-4-YL)piperidine-4-carboxamide is its versatility in terms of its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is also relatively easy to synthesize and purify, making it a suitable compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully considered when conducting experiments.

Zukünftige Richtungen

There are several future directions for N-(Pyridin-4-YL)piperidine-4-carboxamide research. One potential direction is to further investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a modulator of the immune system, as recent studies have shown that this compound may have immunomodulatory effects. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be optimized for therapeutic use.

Conclusion

In conclusion, this compound is a promising compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its versatility, ease of synthesis, and potential therapeutic effects make it an attractive compound for further research. However, its potential toxicity needs to be carefully considered when conducting experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesemethoden

N-(Pyridin-4-YL)piperidine-4-carboxamide can be synthesized through a reaction between pyridine-4-carboxylic acid and piperidine-4-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain pure this compound.

Eigenschaften

IUPAC Name |

N-pyridin-4-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGJIEPQECNRLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

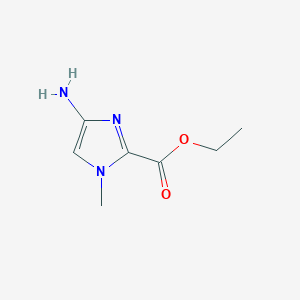

C1CNCCC1C(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572732 |

Source

|

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-35-6 |

Source

|

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)